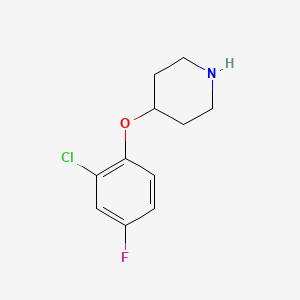

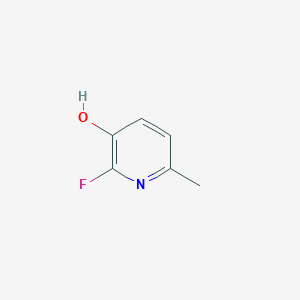

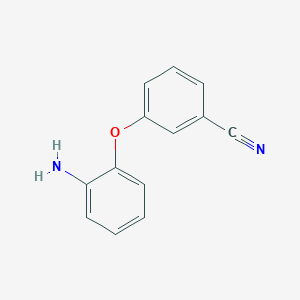

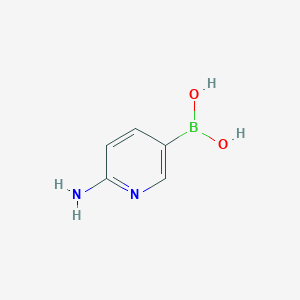

3-(2-Aminophenoxy)benzonitrile

Vue d'ensemble

Description

3-(2-Aminophenoxy)benzonitrile is a chemical compound that has been studied for its potential applications in neuroimaging and as a precursor for various analogues. The compound is related to 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, which exhibits excellent properties toward the serotonin transporter and is used in the synthesis of neuroimaging agents .

Synthesis Analysis

The synthesis of related compounds to 3-(2-Aminophenoxy)benzonitrile has been reported with efficient and facile synthetic routes. For instance, the synthesis of 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, which shares a similar structure, involves a different strategy to obtain the DASB precursor (desmethyl DASB). This method provides higher chemical yields and has been used to incorporate p-[18F]fluorobenzyl iodide into the DASB precursor, affecting its biological properties . Additionally, a novel one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho substituted benzonitriles has been described, which may involve a S_nAr reaction followed by an intramolecular ring closure, suggesting potential synthetic pathways for related compounds .

Molecular Structure Analysis

The molecular structure of 3-(2-Aminophenoxy)benzonitrile is not directly discussed in the provided papers. However, the structure of related compounds, such as 3-amino-4-(2-aminomethylphenylsulfanyl)benzonitrile, has been studied in the context of neuroimaging. The presence of an aminophenoxy group in the molecule suggests potential reactivity and binding properties, particularly towards biological targets like the serotonin transporter .

Chemical Reactions Analysis

The chemical reactions involving 3-(2-Aminophenoxy)benzonitrile or its analogues have been explored in the context of neuroimaging agent synthesis. The substitution of the DASB precursor with p-[18F]fluorobenzyl iodide is an example of a chemical reaction that has been assessed for its impact on the in vitro and in vivo biological properties of the compound . The one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho substituted benzonitriles also indicates the potential for various chemical reactions involving the aminophenoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2-Aminophenoxy)benzonitrile are not explicitly detailed in the provided papers. However, the synthesis and application of related compounds suggest that these properties are conducive to the compound's use in neuroimaging. The ability to label the compound with radioisotopes like [18F] indicates its stability and suitability for in vivo studies . The one-pot synthesis method for related compounds also implies that 3-(2-Aminophenoxy)benzonitrile could have properties that allow for efficient synthesis and potential reactivity for further chemical modifications .

Applications De Recherche Scientifique

High-Temperature and Pressure Solution Behavior : A study by Stříteská, Hnedkovsky, & Cibulka (2003) presents density data for dilute aqueous solutions of similar compounds at high temperatures and pressures. This research is significant for understanding the solution behavior of related compounds under extreme conditions.

Synthesis and Yield Optimization : Research by Hao Jian (2000) explores the synthesis of bis(4-aminophenoxy)benzonitrile, focusing on the influence of reaction conditions on product yield. This study contributes to the efficient synthesis of similar compounds.

Polymer Film Curing Studies : A study by Yan, Park, Ounaies, & Irene (2006) investigates the curing of polymer films using a compound structurally related to 3-(2-Aminophenoxy)benzonitrile, providing insights into the material properties and applications in film technology.

Polyimide Film Synthesis : Fu Ju-sun's (2008) research Fu Ju-sun (2008) focuses on synthesizing polyimide films from related compounds, discussing the impact of monomer molecular structure on polymer properties. This contributes to the development of advanced materials with specific characteristics.

Polymer Thermal Analysis : Keller's (1993) study Keller (1993) on a new phthalonitrile resin's thermal properties provides critical information on the thermal stability of polymers derived from related compounds.

Modification and Cross-linking of Polypeptides : Research by Aquilina, Carver, & Truscott (2000) examines the reaction of related compounds with peptides, offering valuable insights into protein modification and potential biomedical applications.

Propriétés

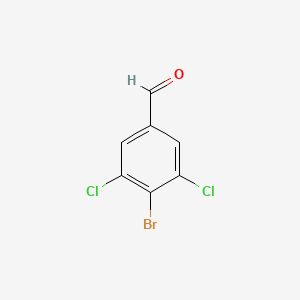

IUPAC Name |

3-(2-aminophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-9-10-4-3-5-11(8-10)16-13-7-2-1-6-12(13)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWSFDZTJBAMIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminophenoxy)benzonitrile | |

CAS RN |

330942-69-3 | |

| Record name | 3-(2-aminophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)